Ethanamine, N,N-diethyl-, monohydrate
Description
This monohydrate form likely enhances stability and solubility compared to the anhydrous form, making it suitable for applications requiring controlled release or improved aqueous compatibility. The core structure consists of a two-carbon chain (ethanamine) with two ethyl groups attached to the nitrogen atom, forming a tertiary amine. The presence of the water molecule modifies its physicochemical properties, such as melting point and hygroscopicity, which are critical for pharmaceutical and industrial formulations .
Properties
CAS No. |
27143-60-8 |
|---|---|
Molecular Formula |
C6H17NO |
Molecular Weight |
119.21 g/mol |
IUPAC Name |
N,N-diethylethanamine;hydrate |
InChI |
InChI=1S/C6H15N.H2O/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;1H2 |
InChI Key |
JEUXZUSUYIHGNL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.O |
Origin of Product |
United States |
Comparison with Similar Compounds
N,N-Diethylamine (Anhydrous)
- Molecular Formula : C₄H₁₁N
- Molecular Weight : 73.14 g/mol
- Properties : Volatile liquid with a strong ammonia-like odor; miscible with water and organic solvents.
- Applications: Intermediate in rubber processing, pharmaceuticals, and agrochemicals. The absence of a hydrate reduces its stability in aqueous formulations compared to the monohydrate .
Clomiphene Citrate (2-[4-(2-Chloro–1,2–diphenylethenyl)phenoxy]-N,N-diethyl ethanamine citrate)
- Molecular Formula: C₂₆H₂₈ClNO·C₆H₈O₇
- Molecular Weight : 598.08 g/mol
- Properties: Synthetic estrogen-receptor modulator with a phenoxy-substituted structure. The citrate salt enhances water solubility for oral administration.
- Applications: Used to treat ovulatory dysfunction and in IVF protocols.
N,N-Diethylbutylamine
- Molecular Formula : C₈H₁₉N
- Molecular Weight : 129.25 g/mol
- Properties : Longer alkyl chain increases hydrophobicity, reducing water solubility.
- Applications: Industrial solvent and intermediate in surfactant synthesis. Lacks the hydroxyl or phenoxy groups that confer pharmaceutical activity in other analogues .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Water Solubility | Key Functional Groups | Application Scope |
|---|---|---|---|---|
| Ethanamine, N,N-diethyl- monohydrate | ~89.15 (est.) | High | Tertiary amine, hydrate | Pharmaceutical formulations |
| N,N-Diethylamine | 73.14 | Miscible | Tertiary amine | Industrial synthesis |
| Clomiphene Citrate | 598.08 | Moderate | Phenoxy, citrate salt | Fertility treatments |
| N,N-Diethylbutylamine | 129.25 | Low | Butyl chain | Surfactant production |
Key Differences :
- Hydration: The monohydrate’s water molecule improves stability in aqueous media compared to anhydrous diethylamine, which is prone to volatility .
- Substituents: Clomiphene’s bulky phenoxy and citrate groups enable receptor binding, while the monohydrate’s simplicity limits it to excipient roles .
- Hydrophobicity: N,N-Diethylbutylamine’s longer alkyl chain reduces solubility, making it less suitable for drug delivery compared to the monohydrate .
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